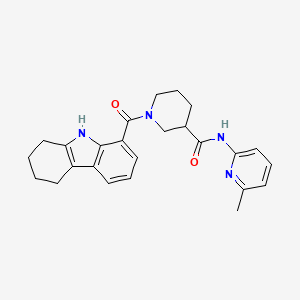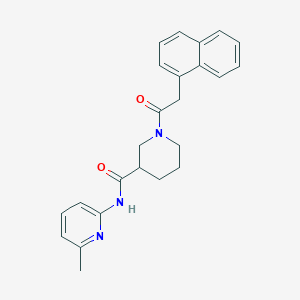
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide, also known as MPAC, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. MPAC is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide increases the levels of acetylcholine in the brain, which can improve cognitive function and reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. It has also been shown to reduce pain in animal models of acute and chronic pain. Additionally, N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide in lab experiments is its high purity and stability. Additionally, N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide has been shown to have low toxicity and few side effects in animal models. However, one limitation of using N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
未来方向
There are several potential future directions for research on N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide. These include investigating its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease, and exploring its effects on other neurotransmitter systems in the brain. Additionally, further studies are needed to determine the optimal dosing and administration of N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide for therapeutic use.
合成方法
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide can be synthesized using different methods, including the reaction of 2-acetylnaphthalene with 6-methyl-2-pyridinecarboxaldehyde, followed by cyclization with piperidine-3-carboxylic acid. Another method involves the reaction of 2-acetylnaphthalene with 6-methyl-2-pyridinecarboxamide, followed by cyclization with piperidine-3-carboxylic acid. Both methods have been reported to yield high purity N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide.
科学研究应用
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide has been studied for its potential therapeutic applications, including its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
属性
IUPAC Name |
N-(6-methylpyridin-2-yl)-1-(2-naphthalen-1-ylacetyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-17-7-4-13-22(25-17)26-24(29)20-11-6-14-27(16-20)23(28)15-19-10-5-9-18-8-2-3-12-21(18)19/h2-5,7-10,12-13,20H,6,11,14-16H2,1H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALRDJAHNBIRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCN(C2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

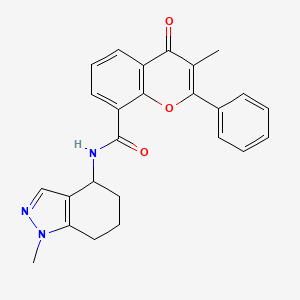
![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7551245.png)
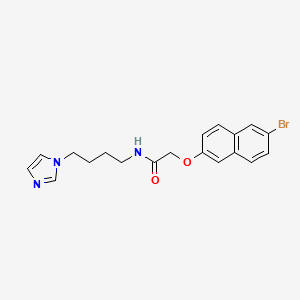
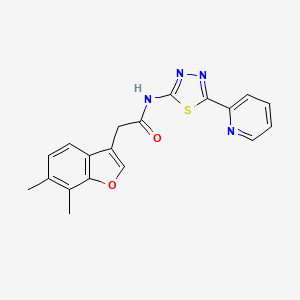
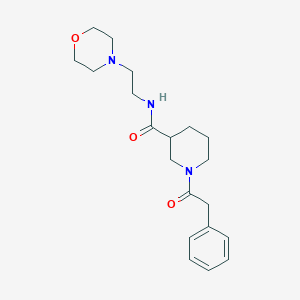
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7551270.png)
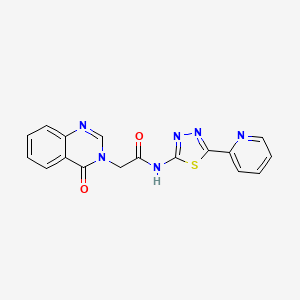
![N-[2-[2-(4-methoxyphenoxy)ethyl-methylamino]-2-oxoethyl]-N-methylthiophene-2-carboxamide](/img/structure/B7551281.png)

![2-(Furan-2-yl)-5-[4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7551312.png)
![1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole](/img/structure/B7551319.png)
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]propanamide](/img/structure/B7551334.png)
![6-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7551338.png)
